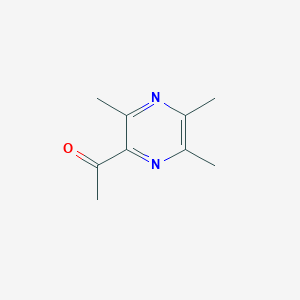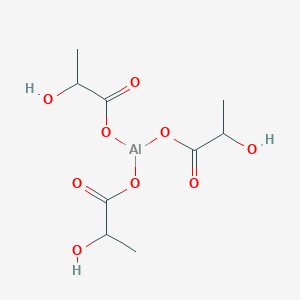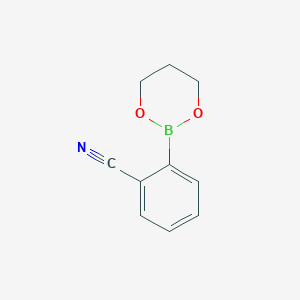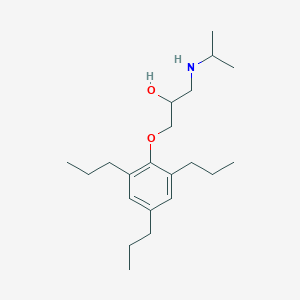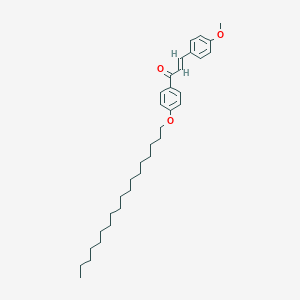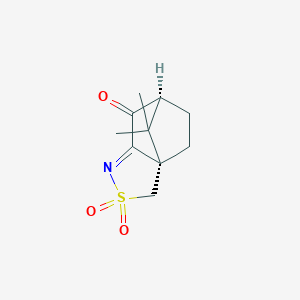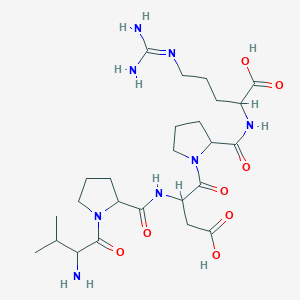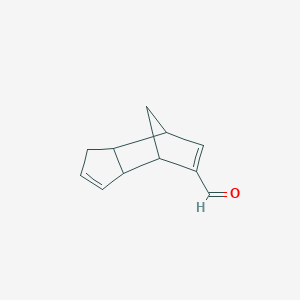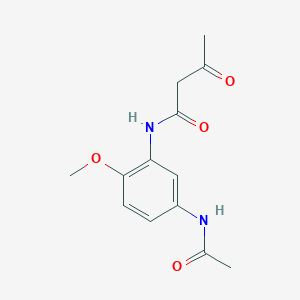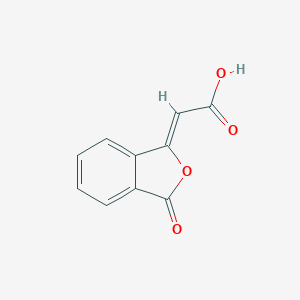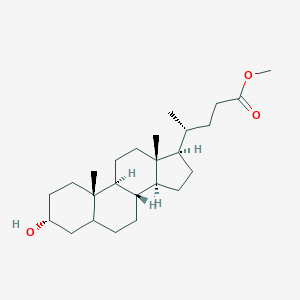
2-Cyclopropylquinoline-4-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives often involves cycloaddition reactions, cyclocondensation, and modifications of existing quinoline structures. For instance, a study described the synthesis of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives using a synergistic combination of [2+2+2]- and [4+2]-cycloaddition reactions, showcasing an efficient route to generate these compounds (Kotha & Banerjee, 2007). Similarly, cyclopropanation processes have been applied to synthesize doubly constrained ACC derivatives, indicating versatile methods for introducing cyclopropyl groups into quinoline structures (Szakonyi et al., 2002).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including cyclopropyl modifications, has been characterized using various spectroscopic techniques. For instance, a series of hydroquinolines derivatives underwent characterizations through spectroscopic methods, revealing insights into their molecular configurations and interactions (Filali Baba et al., 2019). Such studies are crucial for understanding the electronic and spatial configurations of these molecules, which directly influence their chemical reactivity and potential biological activity.
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including cyclocondensation and alkylation, to generate structurally diverse molecules. The chemical properties of these compounds are significantly influenced by their quinoline core and the nature of substituents, such as the cyclopropyl group, which can affect their reactivity and interaction with biological targets. For example, the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate involved multiple steps, including acyl-chlorination and cyclopropylamine replacement, highlighting the chemical versatility of quinoline derivatives (Liu Zhe, 2001).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting points, and crystal structures, are essential for their formulation and application. Studies on the melting and dissociation properties of related compounds provide insights into their behavior under different conditions, which is critical for their practical use in medicinal chemistry (Yin Qiuxiang, 2002).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with metal ions or biological macromolecules, determine the potential applications of quinoline derivatives. For instance, selective metal cation activation of DNA alkylating agents shows how structural modifications can influence the reactivity and specificity of these compounds (Boger & Boyce, 2000).
Wissenschaftliche Forschungsanwendungen
-
- Quinoline, which includes 2-Cyclopropylquinoline-4-carboxylic acid, is a core template in drug design due to its broad spectrum of bioactivity .
- The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs aim to unveil their substantial efficacies for future drug development .
- Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
-
- 4-carboxyl-quinoline linked covalent organic frameworks are constructed via Doebner reaction for nanofiltration .
- The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the search results .
- The outcomes of this application were not detailed in the search results .
Safety And Hazards
The safety data sheet for 2-Cyclopropylquinoline-4-carboxylic acid indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Eigenschaften
IUPAC Name |
2-cyclopropylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)10-7-12(8-5-6-8)14-11-4-2-1-3-9(10)11/h1-4,7-8H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOFXKNWXLKLSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298387 | |
| Record name | 2-cyclopropylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80298387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylquinoline-4-carboxylic acid | |
CAS RN |
119778-64-2 | |
| Record name | 2-cyclopropylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80298387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclopropylquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



